PYSOCA Substrate-1
描述
PYSOCA Substrate-1 (Compound 1) is a pyrilamine-derived histone deacetylase (HDAC) inhibitor designed to enhance blood-brain barrier (BBB) permeability while retaining selective Class I HDAC inhibitory activity. Developed through a hybrid strategy, this compound integrates a pyrilamine moiety into a benzamide-type HDAC inhibitor framework. The pyrilamine component enables recognition by the pyrilamine-sensitive proton-coupled organic cation antiporter (PYSOCA), a transporter system expressed in BBB endothelial cells .
Pharmacokinetic evaluations confirmed that Compound 1 exhibits dual functionality:
- HDAC Inhibition: Selective inhibition of Class I HDACs (e.g., HDAC1-3) with an IC₅₀ comparable to established inhibitors like CI-994 .
- BBB Permeability: Enhanced CNS delivery via PYSOCA-mediated transport, as demonstrated in in vitro (hCMEC/D3 cells) and in vivo (rat/mouse models) studies .
This design addresses a critical challenge in CNS drug development—balancing enzymatic potency with BBB penetration—making Compound 1 a promising candidate for treating neurological disorders.
属性
分子式 |
C24H29N5O2 |
|---|---|
分子量 |
419.53 |
IUPAC 名称 |
N-(2-Aminophenyl)-6-((2-(dimethylamino)ethyl)(4-methoxybenzyl)amino)nicotinamide |
InChI |
InChI=1S/C24H29N5O2/c1-28(2)14-15-29(17-18-8-11-20(31-3)12-9-18)23-13-10-19(16-26-23)24(30)27-22-7-5-4-6-21(22)25/h4-13,16H,14-15,17,25H2,1-3H3,(H,27,30) |
InChI 键 |
XRDCTVBYPFNFSI-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1N)C2=CN=C(N(CCN(C)C)CC3=CC=C(OC)C=C3)C=C2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PYSOCA Substrate-1; PYSOCA Substrate 1; PYSOCA Substrate1 |
产品来源 |
United States |
相似化合物的比较
Key Findings:
Transport Mechanism : Compound 1 utilizes PYSOCA for active transport, whereas CI-994 relies on passive diffusion. This distinction explains Compound 1’s superior BBB permeability (5.6-fold higher than CI-994 in mice) .
Kinetic Profile : Compound 1’s saturable, energy-dependent uptake in hCMEC/D3 cells (Km = 326 μM) confirms carrier-mediated transport, absent in CI-994 .
Species Variability : Compound 1’s BBB penetration in rats correlates with lower P-glycoprotein (P-gp) expression, highlighting species-specific efficacy .
Compound 1 vs. Other HDAC Inhibitors
For example:
- Vorinostat: Broad-spectrum HDAC inhibitor with poor BBB penetration due to P-gp efflux .
- Romidepsin : Selective for HDAC1/2 but requires invasive delivery methods for CNS access .
常见问题
Q. What is the rationale for designing PYSOCA Substrate-1 as a hybrid compound targeting histone deacetylases (HDACs)?
this compound combines a benzamide-type HDAC inhibitor with a pyrilamine-derived moiety to exploit the pyrilamine-sensitive proton-coupled organic cation antiporter (PYSOCA) for enhanced blood-brain barrier (BBB) permeability. This hybrid strategy aims to improve CNS delivery of HDAC inhibitors while retaining selective inhibition of Class I HDACs, particularly HDAC1 .
Q. Which experimental models are critical for validating this compound’s BBB transport mechanism?
Researchers use in vitro human immortalized brain endothelial cells (hCMEC/D3) to study PYSOCA-mediated uptake. Key parameters include metabolic energy dependence, inward H+ gradient requirements, and competitive inhibition assays with known PYSOCA substrates (e.g., diphenhydramine) .
Q. How do researchers assess HDAC inhibition selectivity in this compound?
HDAC inhibition is evaluated using in vitro enzymatic assays against recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6). Time-dependent inhibition kinetics and acetylation levels of histone H3K9 in HeLa S3 cells are quantified via Western blotting .
Q. What methodological steps ensure reproducibility in synthesizing this compound?
Detailed synthetic protocols must include characterization data (e.g., NMR, HPLC purity >95%) for novel intermediates. Known compounds require literature citations for identity confirmation. Experimental sections should avoid redundancy with supplementary materials .
Q. How are data contradictions in BBB transport studies addressed?
Conflicting results (e.g., uptake variability across cell lines) require validation using orthogonal methods, such as in situ brain perfusion in rodent models or computational modeling of transporter binding affinities .
Advanced Research Questions
Q. What structural-activity relationship (SAR) insights guide optimization of this compound derivatives?
SAR studies focus on modifying the pyrilamine linker length and substituent polarity to balance HDAC1 inhibition (IC50 < 100 nM) and PYSOCA binding efficiency. Molecular weight (<430 Da) and logP (1–3) are critical for CNS penetration .
Q. How do researchers resolve contradictions between in vitro and in vivo pharmacokinetic data?
Discrepancies are analyzed using physiologically based pharmacokinetic (PBPK) modeling to account for factors like plasma protein binding, efflux transporters, and tissue distribution. Microdialysis in rodent brains quantifies unbound drug concentrations .
Q. What comparative frameworks (e.g., PICO) are used to evaluate this compound against other BBB-shuttling strategies?
The PICO framework structures comparisons:
Q. How can predictive modeling improve the design of PYSOCA-targeted compounds?
Machine learning models trained on transporter substrate datasets predict PYSOCA binding. Molecular dynamics simulations refine docking poses, while QSAR models optimize HDAC inhibitory potency and BBB penetration .
Q. What ethical considerations apply to in vivo studies of this compound?
Studies must comply with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Ethical review boards assess protocols for humane endpoints, sample size justification, and alternatives to animal models where possible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
